molecular formula C15H14N2O4 B10965721 N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B10965721
M. Wt: 286.28 g/mol
InChI Key: HHOIBTGGNFIJFH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring, both connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3-methoxyaniline+4-nitrobenzoyl chlorideThis compound\text{3-methoxyaniline} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} 3-methoxyaniline+4-nitrobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-nitrophenyl)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(4-aminophenyl)acetamide
  • N-(3-hydroxyphenyl)-2-(4-nitrophenyl)acetamide
  • N-(3-methoxyphenyl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-4-2-3-12(10-14)16-15(18)9-11-5-7-13(8-6-11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)

InChI Key

HHOIBTGGNFIJFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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